methyl 6-[(1E,3Z)-4,5-dimethoxy-2-methyl-5-oxopenta-1,3-dien-1-yl]-2-hydroxypyrimidine-4-carboxylate
Description
Methyl 6-[(1E,3Z)-4,5-dimethoxy-2-methyl-5-oxopenta-1,3-dien-1-yl]-2-hydroxypyrimidine-4-carboxylate is a pyrimidine derivative characterized by a hydroxyl group at position 2, a methyl carboxylate ester at position 4, and a conjugated dienyl substituent at position 4. The dienyl moiety contains methoxy, methyl, and oxo functional groups, contributing to its unique electronic and steric properties. While direct synthesis data for this compound is absent in the provided evidence, analogous pyrimidine derivatives are synthesized via Biginelli-like condensations or multicomponent reactions, as seen in the preparation of dihydropyrimidines .
Properties
Molecular Formula |
C14H16N2O6 |
|---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
methyl 6-[(1E,3Z)-4,5-dimethoxy-2-methyl-5-oxopenta-1,3-dienyl]-2-oxo-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C14H16N2O6/c1-8(6-11(20-2)13(18)22-4)5-9-7-10(12(17)21-3)16-14(19)15-9/h5-7H,1-4H3,(H,15,16,19)/b8-5+,11-6- |
InChI Key |
RRUZJNKZGBWDJR-CZDIAPPSSA-N |
Isomeric SMILES |
C/C(=C\C1=CC(=NC(=O)N1)C(=O)OC)/C=C(/C(=O)OC)\OC |
Canonical SMILES |
CC(=CC1=CC(=NC(=O)N1)C(=O)OC)C=C(C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 6-[(1E,3Z)-4,5-dimethoxy-2-methyl-5-oxopenta-1,3-dien-1-yl]-2-hydroxypyrimidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with pyrimidine derivatives under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-[(1E,3Z)-4,5-dimethoxy-2-methyl-5-oxopenta-1-3-dien-1-yl]-2-hydroxypyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
Similar compounds include other pyrimidine derivatives and dienone-containing molecules. Compared to these compounds, methyl 6-[(1E,3Z)-4,5-dimethoxy-2-methyl-5-oxopenta-1-3-dien-1-yl]-2-hydroxypyrimidine-4-carboxylate is unique due to its specific substitution pattern and combination of functional groups. This uniqueness may confer distinct biological activities and chemical reactivity .
Comparison with Similar Compounds
Structural Features and Functional Groups
The table below compares the target compound with structurally related pyrimidine and heterocyclic derivatives:
Electronic and Reactivity Differences
- Hydrogen-Bonding Capacity : Unlike barbiturates, which form N–H⋯O chains , the target’s hydroxyl and ester groups may participate in intermolecular hydrogen bonds, influencing crystallization or solubility.
- Steric Hindrance : The 2-methyl group in the dienyl moiety could reduce rotational freedom, affecting binding affinity in biological systems compared to less hindered derivatives.
Pharmacological and Physicochemical Properties
- Solubility : The ester and hydroxyl groups in the target compound likely improve aqueous solubility compared to purely lipophilic analogs such as the phenyl-substituted tetrahydropyrimidine .
- Metabolic Stability : The methoxy groups may slow oxidative metabolism relative to unmethylated analogs, as seen in coumarin-pyrimidine hybrids .
Research Findings and Gaps
- Synthetic Challenges: The dienyl substituent’s stereochemistry (1E,3Z) may require precise reaction conditions, akin to regioselective syntheses noted for dihydropyrimidines .
- Biological Studies : Further research is needed to validate hypothesized antibacterial or enzyme-modulating effects, building on findings from pyrazole-carboximidamide and barbiturate studies .
Biological Activity
Methyl 6-[(1E,3Z)-4,5-dimethoxy-2-methyl-5-oxopenta-1,3-dien-1-yl]-2-hydroxypyrimidine-4-carboxylate (CAS: 92256-91-2) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity based on existing literature and research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O6 |
| Molecular Weight | 308.29 g/mol |
| CAS Number | 92256-91-2 |
Structural Characteristics
The compound features a complex structure with multiple functional groups, including methoxy and hydroxypyrimidine moieties, which contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- Murine Sarcoma 180
- L1210 Leukemia Cells
The compound was shown to interfere with cell cycle progression and induce apoptosis in these cell lines, suggesting potential as a chemotherapeutic agent .
The proposed mechanism of action involves the inhibition of key enzymes involved in nucleotide synthesis and DNA replication. The compound's structural similarity to nucleosides allows it to act as a substrate for enzymes involved in nucleic acid metabolism, leading to competitive inhibition .
Antiviral Activity
In addition to its anticancer properties, this compound has also been evaluated for antiviral activity. Preliminary studies suggest that it may inhibit the replication of herpes simplex virus type 1 (HSV-1), indicating its potential as an antiviral agent. The binding affinity of the compound to viral kinases was assessed, showing promising results .
Other Biological Effects
Further investigations have revealed that this compound exhibits antioxidant properties. It was found to reduce lipid peroxidation in liver microsomes, which could have implications for its use in preventing oxidative stress-related diseases .
Study 1: Anticancer Efficacy
In a controlled study involving murine models, the administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis rates within tumor tissues.
Study 2: Antiviral Activity Assessment
A separate study focused on assessing the antiviral effects against HSV-1. The results indicated that treatment with the compound led to a marked decrease in viral titers in infected cell cultures, supporting its potential as an antiviral therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
